Hif-phd-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hif-phd-IN-2 is a compound that functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor. Hypoxia-inducible factor prolyl hydroxylase inhibitors are a class of drugs that stabilize hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. These inhibitors have significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease .
准备方法
The synthesis of Hif-phd-IN-2 involves several steps, including the production and purification of recombinant prolyl hydroxylase domain 2 (PHD2). The process typically involves the use of mass spectrometry to follow PHD2-catalyzed reactions and the stabilization of hypoxia-inducible factor in cells by immunoblotting . Industrial production methods for such compounds often involve large-scale chemical synthesis and purification processes to ensure the compound’s efficacy and safety.
化学反应分析
Hif-phd-IN-2 undergoes various chemical reactions, including oxidation and hydroxylation. The compound interacts with oxygen-dependent hydroxylation on specific proline residues, which leads to the stabilization of hypoxia-inducible factors . Common reagents used in these reactions include oxygen and specific enzymes like prolyl hydroxylase. The major products formed from these reactions are stabilized hypoxia-inducible factors that can then activate the transcription of various genes involved in erythropoiesis and iron metabolism .
科学研究应用
Hif-phd-IN-2 has a wide range of scientific research applications. In medicine, it is primarily used to treat anemia in patients with chronic kidney disease by promoting the production of endogenous erythropoietin . In biology, it is used to study the cellular response to hypoxia and the regulation of hypoxia-inducible factors .
作用机制
The mechanism of action of Hif-phd-IN-2 involves the inhibition of prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factors under normal oxygen conditions. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis . This process is crucial for the adaptation of cells to low oxygen conditions and has significant therapeutic implications .
相似化合物的比较
Hif-phd-IN-2 is similar to other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat, roxadustat, and vadadustat . These compounds share a common mechanism of action but differ in their chemical structures and specific applications. For example, roxadustat has been approved for the treatment of anemia in chronic kidney disease patients in China .
属性
分子式 |
C17H15N5O3S |
---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-[6-[4-(4-cyanophenyl)-3-oxo-1H-pyrazol-2-yl]pyridin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C17H15N5O3S/c1-2-26(24,25)21-14-7-8-16(19-10-14)22-17(23)15(11-20-22)13-5-3-12(9-18)4-6-13/h3-8,10-11,20-21H,2H2,1H3 |
InChI 键 |
ZZLAHWZWGAILNI-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=CN=C(C=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。